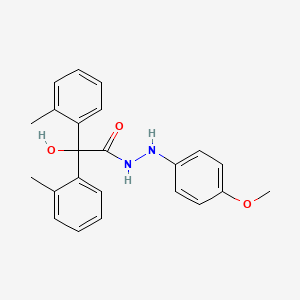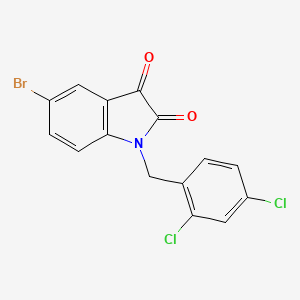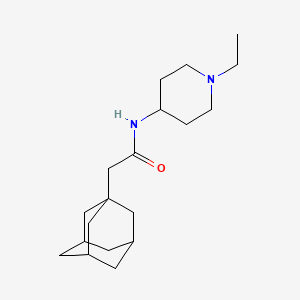![molecular formula C17H13BrN4O3S3 B4600318 4-bromo-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4600318.png)
4-bromo-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide
Übersicht
Beschreibung
4-bromo-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide is a useful research compound. Its molecular formula is C17H13BrN4O3S3 and its molecular weight is 497.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.93332 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Compounds structurally related to 4-bromo-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide have been synthesized and characterized for their potential applications in medicinal chemistry. For instance, a study by Saeed et al. (2010) involved the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, providing insights into its crystal structure through single-crystal X-ray diffraction data. This compound exhibited a strong intramolecular hydrogen bond, suggesting a specific structural feature that could influence its biological activity (Saeed, Rashid, Bhatti, & Jones, 2010).
Anticancer Activity
One of the primary scientific applications of these compounds is in the exploration of their anticancer properties. A derivative synthesized from indapamide showed proapoptotic activity on melanoma cell lines, demonstrating its potential as an anticancer agent. This compound inhibited several human carbonic anhydrase isoforms with IC50 values ranging between 0.72 and 1.60 µM, indicating a promising avenue for cancer therapy (Yılmaz et al., 2015).
Antimicrobial and Antifungal Applications
Compounds with a similar structure have been investigated for their antimicrobial activities. El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole with antimicrobial properties. These studies highlight the potential use of such compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Photosensitizing Properties
The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups have been explored for their photosensitizing properties, particularly for photodynamic therapy applications in cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Carbonic Anhydrases
The inhibition of carbonic anhydrase enzymes by such compounds is a significant area of study, given its implications in various physiological and pathological processes. Studies have shown that derivatives of this compound and related molecules can act as potent inhibitors of human carbonic anhydrase isoforms, offering potential therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Abdoli et al., 2017).
Eigenschaften
IUPAC Name |
4-bromo-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S3/c18-12-3-1-11(2-4-12)15(23)21-16(26)20-13-5-7-14(8-6-13)28(24,25)22-17-19-9-10-27-17/h1-10H,(H,19,22)(H2,20,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUODSYNAWBMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B4600241.png)
![2-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B4600243.png)


![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4600290.png)
![N-{2-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4600293.png)

![2-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4600326.png)
![ethyl [4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4600330.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4600335.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4600339.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4600352.png)
![ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-(4-thiomorpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4600354.png)

